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molecular formula C13H8BrF3O B8238591 Benzene, 1-(4-bromophenoxy)-3-(trifluoromethyl)- CAS No. 109272-29-9

Benzene, 1-(4-bromophenoxy)-3-(trifluoromethyl)-

Cat. No. B8238591
M. Wt: 317.10 g/mol
InChI Key: GTFRVJHIVJOYDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05066409

Procedure details

The reaction is performed in a 1 L 3-necked flask equipped with a mechanical stirrer, a Dean-Stark trap topped with a condenser and a nitrogen bubbler, and a stopper. The flask is flushed with nitrogen and charged firstly with potassium hydroxide (22.4 g, 0.4 mol), α,α,α-trifluoro-m-cresol (64.8 g, 0.4 mol), and toluene (500 mL). The mixture is stirred and heated at reflux for 2 h, during which water collected in the trap (ca. 6 mL). 1,4-Dibromobenzene (94.4 g, 0.42 mol) and cuprous chloride (39.6 g, 0.4 mol) are added, and heating a reflux is continued for another 18 h. The reaction mixture is analyzed by capillary GC which shows ca.45% of the title product along with ca.10% of the dialkylation product, with the rest being starting materials. The mixture is filtered with the aid of ether (200 mL), and washed successively with 2×100 mL portions of 5% HCl (to remove any residual copper impurities), water, and brine. It is then dried (MgSO4) and concentrated on the rotary evaporator to a red oily residue. TLC (silica gel) shows four components (Rf =0.00, 0.15, 0.35, 0.70, CH2Cl2). Fractional distillation afforded 42.9 g (34%) of the title compound, distilling at 112-116° C. @ 1 mm. Also obtained was 12.1 g (10.5%) of the dialkylation product, distilling at 160-165° C. @ 1 mm.
Quantity
22.4 g
Type
reactant
Reaction Step One
Quantity
64.8 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
94.4 g
Type
reactant
Reaction Step Two
[Compound]
Name
cuprous chloride
Quantity
39.6 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
45%

Identifiers

REACTION_CXSMILES
[OH-].[K+].[F:3][C:4]([F:13])([F:12])[C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([OH:11])[CH:6]=1.C1(C)C=CC=CC=1.[Br:21][C:22]1[CH:27]=[CH:26][C:25](Br)=[CH:24][CH:23]=1>O>[F:3][C:4]([F:12])([F:13])[C:5]1[CH:6]=[C:7]([CH:8]=[CH:9][CH:10]=1)[O:11][C:25]1[CH:26]=[CH:27][C:22]([Br:21])=[CH:23][CH:24]=1 |f:0.1|

Inputs

Step One
Name
Quantity
22.4 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
64.8 g
Type
reactant
Smiles
FC(C1=CC(=CC=C1)O)(F)F
Name
Quantity
500 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
94.4 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)Br
Name
cuprous chloride
Quantity
39.6 g
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction is performed in a 1 L 3-necked flask
CUSTOM
Type
CUSTOM
Details
equipped with a mechanical stirrer
CUSTOM
Type
CUSTOM
Details
a Dean-Stark trap topped with a condenser
CUSTOM
Type
CUSTOM
Details
The flask is flushed with nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
heated
CUSTOM
Type
CUSTOM
Details
collected in the trap (ca. 6 mL)
TEMPERATURE
Type
TEMPERATURE
Details
heating a reflux

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
FC(C=1C=C(OC2=CC=C(C=C2)Br)C=CC1)(F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 45%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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